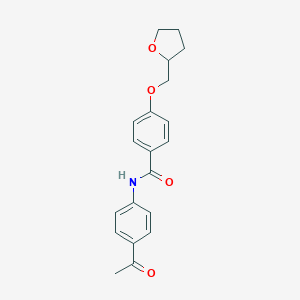![molecular formula C13H18N2O3S B250522 Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETB or Ethyl Thienylcarbonyl Hydrazono Butanoate. It is a yellowish crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. ETB has been extensively studied for its biological and pharmacological properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. ETB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
ETB has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETB is its ease of synthesis, which makes it readily available for use in laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, its insolubility in water can make it difficult to work with in certain applications.
List of
Orientations Futures
There are several future directions for research involving ETB. Some of these include:
1. Further studies on the mechanism of action of ETB to better understand its biological and pharmacological properties.
2. Development of new drug candidates based on the structure of ETB for the treatment of various diseases.
3. Investigation of the potential use of ETB in the development of new materials such as polymers and coatings.
4. Studies on the environmental impact of ETB and its potential toxicity to humans and other organisms.
5. Exploration of the potential use of ETB in the field of nanotechnology.
Conclusion:
In conclusion, Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and unique chemical properties make it a promising candidate for drug development and other applications. Further research is needed to fully understand its biological and pharmacological properties and to explore its potential uses in various fields.
Méthodes De Synthèse
The synthesis of ETB involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with 2-bromoethyl ethyl ether to yield ETB. This process is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
ETB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ETB has shown promising anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, ETB has been used as a tool to study the mechanism of action of enzymes and other biological molecules. Its ability to bind to proteins and other biomolecules has made it a valuable tool for researchers in this field.
In material science, ETB has been studied for its potential use in the development of new materials such as polymers and coatings. Its unique chemical properties make it an attractive candidate for these applications.
Propriétés
Formule moléculaire |
C13H18N2O3S |
|---|---|
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
ethyl (3E)-2-ethyl-3-(thiophene-2-carbonylhydrazinylidene)butanoate |
InChI |
InChI=1S/C13H18N2O3S/c1-4-10(13(17)18-5-2)9(3)14-15-12(16)11-7-6-8-19-11/h6-8,10H,4-5H2,1-3H3,(H,15,16)/b14-9+ |
Clé InChI |
BSUHTGMDZDEBDK-NTEUORMPSA-N |
SMILES isomérique |
CCC(/C(=N/NC(=O)C1=CC=CS1)/C)C(=O)OCC |
SMILES |
CCC(C(=NNC(=O)C1=CC=CS1)C)C(=O)OCC |
SMILES canonique |
CCC(C(=NNC(=O)C1=CC=CS1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)


![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
